molecular formula C34H56F3N5O11S B13843262 2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt

2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt

Cat. No.: B13843262
M. Wt: 799.9 g/mol
InChI Key: KDHIRRNGTCWYFM-UKOKCHKQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt involves multiple steps. The starting materials typically include tert-butoxycarbonyl (Boc)-protected amino acids and urea derivatives. The reaction conditions often require the use of organic solvents such as methanol (MeOH) and catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere . The reaction is carried out at controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-grade equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol (MeOH).

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme and protein interactions.

    Medicine: Investigated for potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt is unique due to its specific structure, which allows it to interact with a wide range of biological molecules. This versatility makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C34H56F3N5O11S

Molecular Weight

799.9 g/mol

IUPAC Name

[5-[[(5S)-5-[[(2S)-1,5-bis[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]carbamoylamino]-6-[(2-methylpropan-2-yl)oxy]-6-oxohexyl]carbamoyl]pyridin-2-yl]-trimethylazanium;trifluoromethanesulfonate

InChI

InChI=1S/C33H55N5O8.CHF3O3S/c1-31(2,3)44-26(39)19-17-24(29(42)46-33(7,8)9)37-30(43)36-23(28(41)45-32(4,5)6)15-13-14-20-34-27(40)22-16-18-25(35-21-22)38(10,11)12;2-1(3,4)8(5,6)7/h16,18,21,23-24H,13-15,17,19-20H2,1-12H3,(H2-,34,36,37,40,43);(H,5,6,7)/t23-,24-;/m0./s1

InChI Key

KDHIRRNGTCWYFM-UKOKCHKQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)N[C@@H](CCCCNC(=O)C1=CN=C(C=C1)[N+](C)(C)C)C(=O)OC(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)NC(CCCCNC(=O)C1=CN=C(C=C1)[N+](C)(C)C)C(=O)OC(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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